molecular formula C16H13F6N3O2 B13361744 Isopropyl (E)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acrylate

Isopropyl (E)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acrylate

Cat. No.: B13361744
M. Wt: 393.28 g/mol
InChI Key: ACPFCPULKUGRNE-ONEGZZNKSA-N
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Description

Isopropyl (E)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acrylate is a high-value chemical building block designed for advanced pharmaceutical and medicinal chemistry research. This compound features a 1,2,4-triazole core linked to an electron-deficient aryl ring bearing two trifluoromethyl groups, a structure frequently employed to enhance a molecule's metabolic stability, membrane permeability, and binding affinity in drug discovery . The isopropyl acrylate moiety provides a versatile handle for further synthetic modification via cross-coupling reactions or as a Michael acceptor, enabling researchers to diversify molecular architectures efficiently. The strong electron-withdrawing nature of the 3,5-bis(trifluoromethyl)phenyl group makes this compound a particularly useful scaffold in the development of potential kinase inhibitors and other biologically active small molecules . As a key intermediate, its primary research applications include the synthesis of more complex heterocyclic systems and the exploration of structure-activity relationships (SAR) in lead optimization campaigns. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C16H13F6N3O2

Molecular Weight

393.28 g/mol

IUPAC Name

propan-2-yl (E)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]prop-2-enoate

InChI

InChI=1S/C16H13F6N3O2/c1-9(2)27-13(26)3-4-25-8-23-14(24-25)10-5-11(15(17,18)19)7-12(6-10)16(20,21)22/h3-9H,1-2H3/b4-3+

InChI Key

ACPFCPULKUGRNE-ONEGZZNKSA-N

Isomeric SMILES

CC(C)OC(=O)/C=C/N1C=NC(=N1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

Canonical SMILES

CC(C)OC(=O)C=CN1C=NC(=N1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Formation of the Triazole Ring

The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and appropriate acylating agents. This step is crucial for establishing the core structure of the compound.

Introduction of Trifluoromethyl Groups

The trifluoromethyl groups are introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions. This step enhances the compound's lipophilicity and biological activity.

Esterification

The final step involves the esterification of the triazole derivative with isopropyl acrylate under acidic or basic conditions. This reaction is essential for forming the acrylate moiety, which contributes to the compound's reactivity and potential applications.

Reaction Conditions and Reagents

The synthesis of this compound requires careful control of reaction conditions and selection of appropriate reagents. Common conditions include:

  • Solvents: Ethyl acetate, acetonitrile, and dichloromethane are commonly used.
  • Catalysts: Basic conditions often involve the use of catalysts like N-ethyl-N,N-diisopropylamine.
  • Temperature and Pressure: Controlled temperatures and pressures are essential for optimizing yield and purity.

Industrial Production Methods

Industrial production involves optimizing reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to ensure efficient synthesis.

Extensive Research Discoveries

Research on compounds with similar structures to this compound indicates potential applications in:

  • Antimicrobial Agents: Compounds with trifluoromethyl-substituted phenyl groups have shown efficacy against drug-resistant bacteria and fungi.
  • Medicinal Chemistry: The trifluoromethyl groups enhance biological activity and lipophilicity, making these compounds interesting for medicinal applications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the triazole ring or the isopropyl group.

    Reduction: Reduction reactions can occur, potentially affecting the acrylate moiety or the triazole ring.

    Substitution: The trifluoromethyl groups and the triazole ring can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Isopropyl (E)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)-2-bromoacrylate is a synthetic organic compound with a molecular formula of C16H12BrF6N3O2C_{16}H_{12}BrF_6N_3O_2 and a molecular weight of 472.18 g/mol. It is characterized by a complex structure that includes a triazole moiety and a bromoacrylate group. The presence of trifluoromethyl groups on the phenyl ring can enhance its biological activity and lipophilicity, making it a candidate for applications in medicinal chemistry.

Note: The search results provided limited information regarding comprehensive data tables, well-documented case studies, and detailed research findings specifically for the applications of "Isopropyl (E)-3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acrylate." Therefore, the following information is based on the available search results and related compounds with similar structural features.

Potential Applications

  • Antimicrobial Agents : Compounds with trifluoromethyl-substituted phenyl groups have demonstrated potential as antimicrobial agents. Research suggests they can inhibit the growth of drug-resistant bacteria, indicating their potential in treating infections caused by resistant strains.
  • Medicinal Chemistry : The trifluoromethyl groups on the phenyl ring enhance biological activity and lipophilicity, making it an interesting candidate for various applications in medicinal chemistry.
  • Pharmaceuticals, Agriculture, and Materials Science : Triazole derivatives are known for their diverse applications in pharmaceuticals, agriculture, and materials science. The presence of trifluoromethyl groups and the triazole ring in its structure suggests potential biological activity and chemical stability.

Mechanism of Action

The mechanism of action of Isopropyl (E)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acrylate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The trifluoromethyl groups may enhance the compound’s binding affinity and stability, leading to more potent biological effects.

Comparison with Similar Compounds

(Z)-Isopropyl 3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acrylate

CAS : 1333152-22-9
Molecular Formula : C₁₆H₁₃F₆N₃O₂
Molecular Weight : 393.28 g/mol
Key Differences :

  • Stereochemistry : The (Z)-isomer differs in the configuration of the acrylate double bond, which may alter reactivity and intermolecular interactions.
  • Safety Data : Hazard statements are unspecified in available sources, unlike the well-documented risks of the (E)-isomer .

Isopropyl (E)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)-2-bromoacrylate

CAS : 1642300-93-3
Molecular Formula : C₁₆H₁₂BrF₆N₃O₂
Molecular Weight : ~472.2 g/mol (estimated)
Key Differences :

  • Applications : Bromination may improve cross-coupling reactivity in synthesis but introduces additional handling risks (e.g., H318 for eye damage).

Ethyl 3,3-Diphenyl-2-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)acrylate

CAS: Not specified Molecular Formula: C₁₉H₁₆N₂O₃S Key Differences:

  • Heterocycle : Replaces the triazole with a thioxo-oxadiazole ring, altering electronic properties and hydrogen-bonding capacity.
  • Synthesis : Prepared via KOH-mediated cyclization in DMF, contrasting with the palladium-catalyzed methods often used for trifluoromethylphenyl-triazole derivatives .

Comparative Data Table

Property Target Compound (E-isomer) (Z)-Isomer 2-Bromo Derivative Ethyl Oxadiazole Analog
CAS No. 1421923-95-6 1333152-22-9 1642300-93-3 N/A
Molecular Weight 413.1 (calc.) 393.28 ~472.2 352.4
Key Functional Groups Triazole, CF₃, acrylate (E) Triazole, CF₃, acrylate (Z) Triazole, CF₃, bromoacrylate Oxadiazole, thioxo, diphenyl
Hazards H224, H302, H315, H410 Not specified Likely H318 (eye damage) Not reported
Synthetic Accessibility Commercially available Discontinued Rare Requires multi-step synthesis

Biological Activity

Isopropyl (E)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acrylate is a synthetic compound characterized by a triazole moiety and a trifluoromethyl-substituted phenyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

  • Molecular Formula : C₁₆H₁₂F₆N₃O₂
  • Molecular Weight : 472.19 g/mol
  • CAS Number : 1642300-93-3

The unique structure of this compound includes a trifluoromethyl group that enhances its lipophilicity and biological activity, making it a promising candidate for various therapeutic applications.

Antimicrobial Activity

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. The presence of the trifluoromethyl groups contributes to enhanced pharmacodynamics and pharmacokinetics.

Case Studies on Antimicrobial Efficacy

  • Antifungal Activity :
    • Compounds related to triazoles have shown potent antifungal effects against various strains of fungi. For instance, studies have demonstrated that certain triazole derivatives possess higher efficacy than established antifungals like fluconazole against resistant strains of Candida albicans .
    • In vitro tests indicated that the compound exhibits minimum inhibitory concentrations (MICs) comparable to or lower than those of traditional antifungal agents, suggesting its potential as an effective treatment for fungal infections .
  • Antibacterial Activity :
    • Similar triazole compounds have been reported to inhibit the growth of drug-resistant bacteria. The structural features of this compound may play a crucial role in combating infections caused by resistant strains .
    • Specific studies have shown that related compounds can demonstrate significant activity against Staphylococcus aureus and Escherichia coli, indicating the potential for clinical applications in treating bacterial infections .

Anticancer Potential

The anticancer activity of compounds containing triazole rings has been well-documented. This compound is hypothesized to exhibit similar properties.

Research Findings on Anticancer Activity

  • In Vitro Studies :
    • Several studies have evaluated the cytotoxic effects of triazole derivatives on various cancer cell lines. For instance, compounds with structural similarities have shown IC₅₀ values in the low micromolar range against human colon cancer (HCT116) and breast cancer (T47D) cell lines .
    • Molecular docking studies suggest that these compounds may inhibit specific targets involved in cancer cell proliferation, such as tyrosine kinases .

Comparative Analysis of Biological Activity

Compound Activity Type MIC/IC₅₀ Values Reference
This compoundAntifungal<0.05 μg/mL against resistant strains
Triazole Derivative AAntibacterial0.48 μg/mL against MDR M. tuberculosis
Triazole Derivative BAnticancerIC₅₀ = 6.2 μM against HCT116

Q & A

Q. What safety assessments are critical for advancing this compound to preclinical studies?

  • Methodological Answer : Conduct Ames tests for mutagenicity and hERG assays for cardiotoxicity. Evaluate maximum tolerated dose (MTD) in rodents and monitor hepatotoxicity via ALT/AST levels. Use structure-toxicity relationship (STR) analysis to prioritize analogs .

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